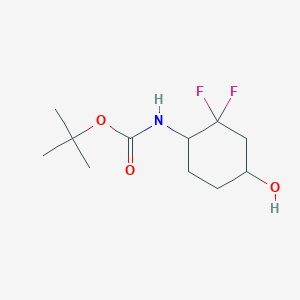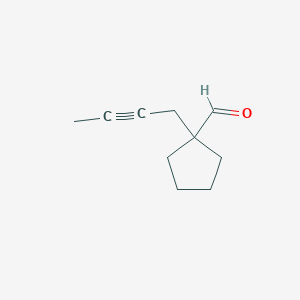
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with an aldehyde functional group and a but-2-yn-1-yl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, where the alkyne moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under specific temperature conditions
Major Products:
Oxidation: 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)cyclopentane-1-methanol.
Substitution: Depends on the nucleophile used, resulting in various substituted cyclopentane derivatives
Scientific Research Applications
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is utilized in several scientific research areas:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action for 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic attack on the aldehyde group or addition reactions involving the alkyne moiety .
Comparison with Similar Compounds
- 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde
- 1-(But-2-yn-1-yl)cyclopropane-1-carbaldehyde
- 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde
Uniqueness: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to its specific ring size and the presence of both an alkyne and an aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-but-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,4-8H2,1H3 |
InChI Key |
GMLXNRXQZRTDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



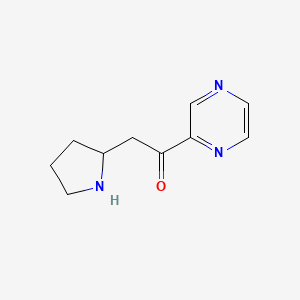
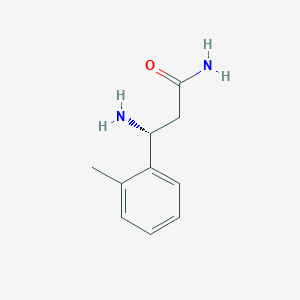
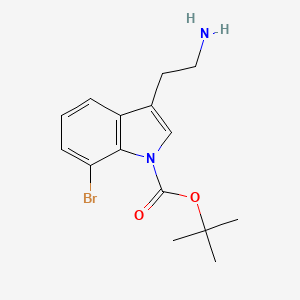
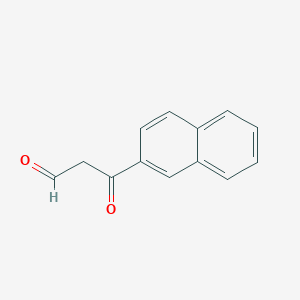
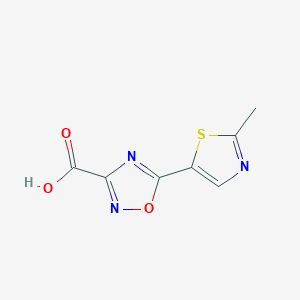
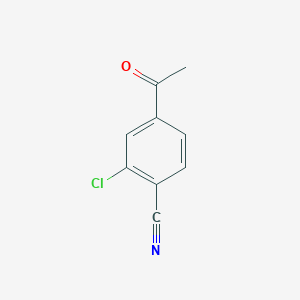
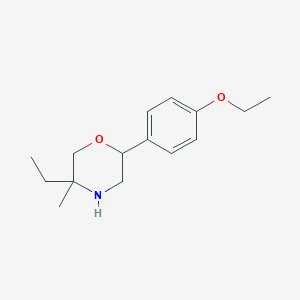
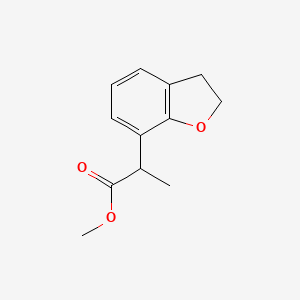
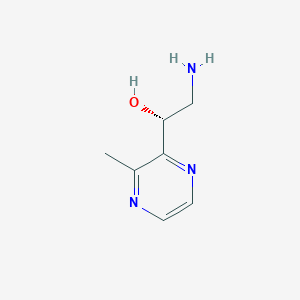
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
